molecular formula C10H10F3NO2 B14851060 Methyl (2S)-2-amino-3,3,3-trifluoro-2-phenylpropanoate CAS No. 1241680-72-7

Methyl (2S)-2-amino-3,3,3-trifluoro-2-phenylpropanoate

Cat. No.: B14851060
CAS No.: 1241680-72-7
M. Wt: 233.19 g/mol
InChI Key: SWUSMICEFKSMCE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3,3,3-trifluoro-2-phenylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a trifluoromethyl group, an amino group, and a phenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3,3,3-trifluoro-2-phenylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trifluoroacetic acid, benzaldehyde, and methylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.

    Final Product Formation: The intermediate is then subjected to esterification and amination reactions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors for efficient mixing and reaction control.

    Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Implementing purification techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3,3,3-trifluoro-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl (2S)-2-amino-3,3,3-trifluoro-2-phenylpropanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including neurological and metabolic disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3,3,3-trifluoro-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-phenylpropanoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Methyl (2S)-2-amino-3,3,3-trifluoro-2-methylpropanoate: Contains a methyl group instead of a phenyl group, leading to variations in biological activity.

Uniqueness

Methyl (2S)-2-amino-3,3,3-trifluoro-2-phenylpropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.

Properties

CAS No.

1241680-72-7

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl (2S)-2-amino-3,3,3-trifluoro-2-phenylpropanoate

InChI

InChI=1S/C10H10F3NO2/c1-16-8(15)9(14,10(11,12)13)7-5-3-2-4-6-7/h2-6H,14H2,1H3/t9-/m0/s1

InChI Key

SWUSMICEFKSMCE-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@@](C1=CC=CC=C1)(C(F)(F)F)N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.